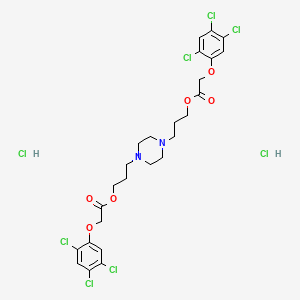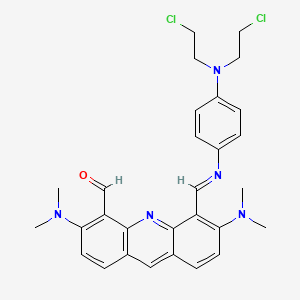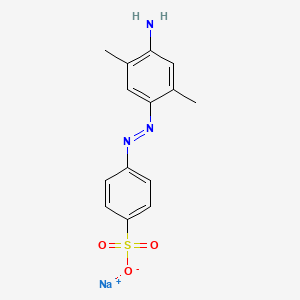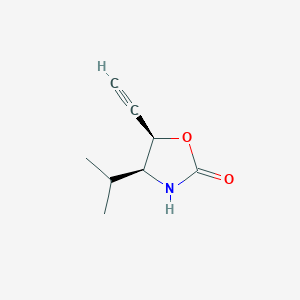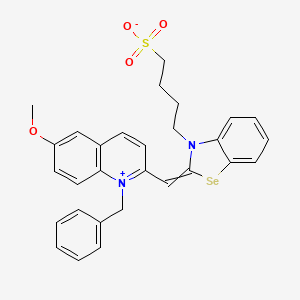![molecular formula C47H77ClPPd+ B13785600 Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2',4',6'-tri-i-propyl-1,1'-biphenyl]palladium(II)](/img/structure/B13785600.png)
Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2',4',6'-tri-i-propyl-1,1'-biphenyl]palladium(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2’,4’,6’-tri-i-propyl-1,1’-biphenyl]palladium(II) is a complex organometallic compound that features a palladium center coordinated to a chloro ligand, a t-butylindenyl ligand, and a phosphine ligand. This compound is known for its catalytic properties, particularly in cross-coupling reactions, making it valuable in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2’,4’,6’-tri-i-propyl-1,1’-biphenyl]palladium(II) typically involves the reaction of a palladium precursor with the appropriate ligands. One common method involves the reaction of palladium(II) chloride with 1-t-butylindenyl and 2-(dicyclohexylphosphino)-2’,4’,6’-tri-i-propyl-1,1’-biphenyl under inert conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2’,4’,6’-tri-i-propyl-1,1’-biphenyl]palladium(II) is primarily involved in cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Stille couplings. These reactions are essential for forming carbon-carbon bonds in organic synthesis .
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves the use of arylboronic acids and aryl halides in the presence of a base such as potassium carbonate or sodium hydroxide.
Heck Coupling: Involves the reaction of aryl halides with alkenes in the presence of a base such as triethylamine or potassium carbonate.
Stille Coupling: Utilizes organotin compounds and aryl halides in the presence of a base.
Major Products
The major products of these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2’,4’,6’-tri-i-propyl-1,1’-biphenyl]palladium(II) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2’,4’,6’-tri-i-propyl-1,1’-biphenyl]palladium(II) in catalytic reactions involves the coordination of the palladium center to the reactants, facilitating the formation of carbon-carbon bonds. The palladium undergoes oxidative addition, transmetalation, and reductive elimination steps, which are common in cross-coupling reactions . The molecular targets and pathways involved include the activation of aryl halides and the formation of palladium-aryl intermediates .
Comparison with Similar Compounds
Similar Compounds
Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2’,6’-dimethoxy-1,1’-biphenyl]palladium(II): Similar structure but with dimethoxy substituents instead of tri-i-propyl groups.
Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2’,6’-di-i-propoxy-1,1’-biphenyl]palladium(II): Similar structure but with di-i-propoxy substituents.
Uniqueness
The uniqueness of Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2’,4’,6’-tri-i-propyl-1,1’-biphenyl]palladium(II) lies in its specific ligand environment, which can influence its catalytic activity and selectivity in cross-coupling reactions. The tri-i-propyl groups provide steric hindrance, which can affect the reactivity and stability of the palladium complex .
Properties
Molecular Formula |
C47H77ClPPd+ |
|---|---|
Molecular Weight |
815.0 g/mol |
IUPAC Name |
1-tert-butyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indene;carbanide;chloropalladium(1+);dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium |
InChI |
InChI=1S/C33H49P.C13H24.CH3.ClH.Pd/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;1-13(2,3)12-9-8-10-6-4-5-7-11(10)12;;;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;10-12H,4-9H2,1-3H3;1H3;1H;/q;;-1;;+2 |
InChI Key |
QNRRPSLTURSZBG-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2[PH+](C3CCCCC3)C4CCCCC4)C(C)C.CC(C)(C)C1CCC2C1CCCC2.Cl[Pd+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6S,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13785521.png)
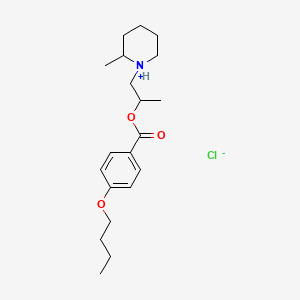
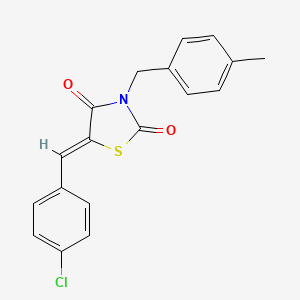
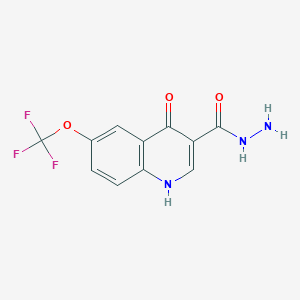

![6h-5-Oxa-1,2a,4a-triazacyclopenta[cd]pentalene](/img/structure/B13785549.png)
